4-(Fluoromethyl)benzaldehyde
Overview
Description
4-(Fluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H7FO. It has a molecular weight of 138.14 g/mol . The IUPAC name for this compound is 4-(fluoromethyl)benzaldehyde .
Synthesis Analysis
The synthesis of 4-(Fluoromethyl)benzaldehyde involves the use of various enzymes, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis
The molecular structure of 4-(Fluoromethyl)benzaldehyde is characterized by the presence of a fluoromethyl group (-CF) attached to a benzaldehyde group. The InChI code for this compound is InChI=1S/C8H7FO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 .Physical And Chemical Properties Analysis
4-(Fluoromethyl)benzaldehyde has a molecular weight of 138.14 g/mol. It has an XLogP3-AA value of 1.5, indicating its lipophilicity. It has no hydrogen bond donors but has two hydrogen bond acceptors. It has two rotatable bonds. Its exact mass and monoisotopic mass are 138.048093005 g/mol. Its topological polar surface area is 17.1 Ų .Scientific Research Applications
Facile Synthesis and Carbon Dioxide Adsorption
- A study by Li, Zhang, and Wang (2016) explored the synthesis of microporous polyaminal networks using compounds including 4-(Fluoromethyl)benzaldehyde. These networks showed increased surface areas and enhanced CO2 adsorption capabilities, highlighting their potential in environmental applications (Li, Zhang, & Wang, 2016).
Catalysis and Fluorination in Organic Chemistry
- Chen and Sorensen (2018) demonstrated the use of 4-(Fluoromethyl)benzaldehyde in ortho C-H methylation and fluorination of benzaldehydes, employing palladium-catalyzed reactions. This process is significant in the field of synthetic organic chemistry (Chen & Sorensen, 2018).
Benzaldehyde Production and Applications
- Sharma, Soni, and Dalai (2012) discussed the enhanced oxidative properties of a catalyst for benzaldehyde production. Benzaldehyde has wide applications in industries like cosmetics and pharmaceuticals (Sharma, Soni, & Dalai, 2012).
Reductive Etherification in Radiopharmaceuticals
- Funke et al. (2006) conducted a study on reductive etherification involving 4-(Fluoromethyl)benzaldehyde, which is relevant in the synthesis of radiopharmaceuticals (Funke et al., 2006).
Synthesis of Linkers for Bioconjugation
- Crosby, Pietersz, and Ripper (2008) synthesized 4-substituted benzaldehydes, including 4-(Fluoromethyl)benzaldehyde, for use as linkers in binding drugs to antibodies, especially in cancer treatment (Crosby, Pietersz, & Ripper, 2008).
Photocatalysis in Chemical Conversions
- Lima et al. (2017) explored the use of 4-(Fluoromethyl)benzaldehyde in photocatalytic conversion processes, demonstrating its utility in environmentally friendly chemical transformations (Lima et al., 2017).
Bioproduction of Benzaldehyde
- Craig and Daugulis (2013) researched the bioproduction of benzaldehyde, highlighting its industrial significance, especially in the flavor industry. The study emphasized the utility of 4-(Fluoromethyl)benzaldehyde in this context (Craig & Daugulis, 2013).
Safety And Hazards
When handling 4-(Fluoromethyl)benzaldehyde, it’s important to use personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation. It should be kept away from open flames, hot surfaces, and sources of ignition. Only non-sparking tools should be used, and explosion-proof equipment is recommended .
properties
IUPAC Name |
4-(fluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKHIAVEQXTIAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CF)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613270 | |
Record name | 4-(Fluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Fluoromethyl)benzaldehyde | |
CAS RN |
64747-66-6 | |
Record name | Benzaldehyde, 4-(fluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64747-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Fluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(fluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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